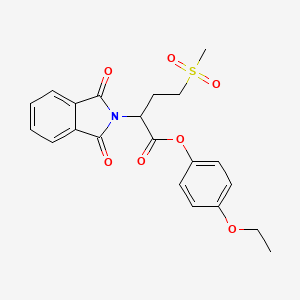![molecular formula C23H20FN5OS B10869621 (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869621.png)
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s IUPAC name is (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one .
- It belongs to the class of heterocyclic compounds due to the presence of both a pyrazole ring and a benzothiazole ring.
- The compound’s structure contains a conjugated system , which can influence its properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the , where a β-ketoester reacts with hydrazine hydrate and a suitable aldehyde (such as 2-(5-fluoro-1H-indol-3-yl)acetaldehyde) to form the pyrazole ring.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol).
Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the lab for research purposes.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Biology: It may have biological activity, making it relevant for drug discovery and medicinal chemistry.
Medicine: Investigating its pharmacological properties could lead to potential drug candidates.
Industry: While not directly used in industry, understanding its properties can inform drug development.
Wirkmechanismus
- The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors, or proteins).
Pathways: It may affect cellular signaling pathways, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: The combination of the benzothiazole and pyrazole rings makes this compound unique.
Similar Compounds: Some related compounds include other benzothiazole derivatives and pyrazole-containing molecules.
Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications
Eigenschaften
Molekularformel |
C23H20FN5OS |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-yl)-4-[N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H20FN5OS/c1-13(25-10-9-15-12-26-18-8-7-16(24)11-17(15)18)21-14(2)28-29(22(21)30)23-27-19-5-3-4-6-20(19)31-23/h3-8,11-12,26,28H,9-10H2,1-2H3 |
InChI-Schlüssel |
ITCPRKQPCDEIJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCC4=CNC5=C4C=C(C=C5)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-benzyl-3-(furan-2-ylmethyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10869541.png)
![3-butyl-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10869544.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-({[3-(propan-2-yloxy)propyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869545.png)
![(4E)-4-{[(2-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}ethyl)amino]methylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869558.png)
![(4Z)-5-(4-methoxyphenyl)-4-{[(4-methoxyphenyl)amino]methylidene}-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869563.png)
![Methyl (4-{[(3,3-diphenylpropyl)carbamothioyl]amino}phenyl)acetate](/img/structure/B10869565.png)
![2-[4-imino-5,6-dimethyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B10869571.png)
![3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10869578.png)
![2-{2-[(butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10869580.png)

![3,15-diazaheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2,4(14),5,7,9(26),10,12,15,17,19,21(25),22-tridecaene](/img/structure/B10869587.png)

![1,3-dimethyl-8-[4-(thiophen-2-ylacetyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10869598.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10869612.png)
